1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine hemisulfate
CAS No.:
Cat. No.: VC15817486
Molecular Formula: C20H24F2N4O4S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24F2N4O4S |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine;sulfuric acid |
| Standard InChI | InChI=1S/2C10H11FN2.H2O4S/c2*1-12-6-9-5-7-4-8(11)2-3-10(7)13-9;1-5(2,3)4/h2*2-5,12-13H,6H2,1H3;(H2,1,2,3,4) |
| Standard InChI Key | GUCBYYNGOYIWKY-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC2=C(N1)C=CC(=C2)F.CNCC1=CC2=C(N1)C=CC(=C2)F.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of two 1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine molecules paired with one sulfuric acid molecule, forming a hemisulfate salt . The indole scaffold features a fluorine atom at the 5-position, which influences electronic distribution and hydrogen-bonding capabilities. Key structural identifiers include:
Table 1: Molecular Descriptors of 1-(5-Fluoro-1H-indol-2-yl)-N-methylmethanamine Hemisulfate
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically involves a multi-step sequence starting from 5-fluoroindole. Key steps include:
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Alkylation: Reaction of 5-fluoroindole with methylamine derivatives to form the N-methylmethanamine side chain.
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Salt Formation: Treatment with sulfuric acid under controlled pH to yield the hemisulfate.
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Alkylation | CH3NH2, K2CO3, DMF, 80°C | Continuous flow reactors improve scalability |
| Salt Formation | H2SO4, ethanol, 0–5°C | Slow acid addition prevents decomposition |
Purification and Characterization
Post-synthesis, column chromatography or recrystallization from ethanol/water mixtures isolates the product. Purity is verified via HPLC (>98%) and mass spectrometry (m/z 454.5) .
Chemical Reactivity and Stability
Oxidation and Reduction
The indole nucleus undergoes electrophilic substitution at the 3-position, while the methylamine group participates in nucleophilic reactions. For example:
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Oxidation: Treatment with KMnO4 yields 5-fluoro-2-indolecarboxylic acid derivatives.
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Reduction: Catalytic hydrogenation saturates the indole ring, producing tetrahydroindole analogs.
Stability Profile
The compound is hygroscopic, requiring storage under anhydrous conditions. Thermal decomposition occurs above 200°C, as evidenced by TGA data.
Biological Activity and Mechanism
| Compound | Target | Activity | Source |
|---|---|---|---|
| TAK-438 | H+/K+-ATPase | Potassium-competitive acid blocker | |
| MBA236 | Cholinesterase/MAO | Dual inhibitor |
The fluorine atom enhances binding affinity through polar interactions with target proteins.
Pharmacokinetic Predictions
Computational models suggest moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4-mediated metabolism .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for:
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Antidepressants: Analogous fluorinated indoles inhibit serotonin reuptake (IC50 ~50 nM) .
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Antidiabetics: GPBA agonists derived from similar scaffolds reduce blood glucose in murine models .
Material Science
Its crystalline sulfate salt is investigated for nonlinear optical (NLO) properties due to π-conjugated systems.
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